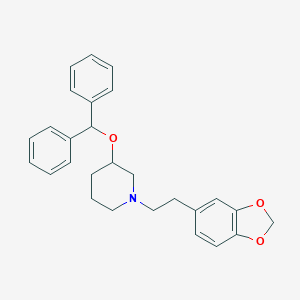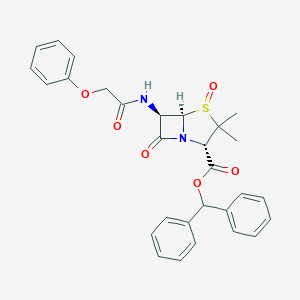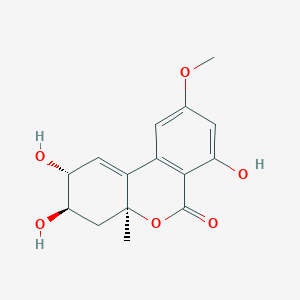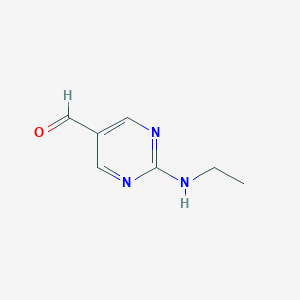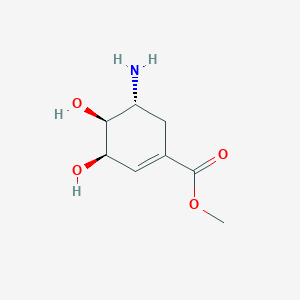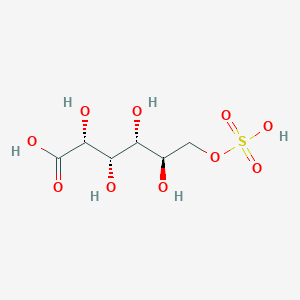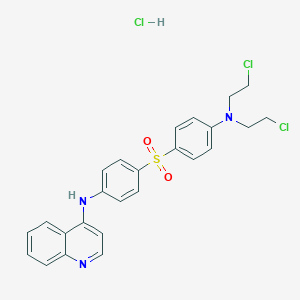
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)sulfonyl)phenyl)-4-quinolinamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)sulfonyl)phenyl)-4-quinolinamine monohydrochloride, commonly known as BCQ, is a chemical compound that has been the subject of scientific research for several years. BCQ is a quinoline derivative that has been synthesized for its potential use as an anti-cancer agent.
Aplicaciones Científicas De Investigación
BCQ has been extensively studied for its potential use as an anti-cancer agent. Several studies have shown that BCQ has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer. BCQ has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Mecanismo De Acción
The exact mechanism of action of BCQ is not yet fully understood. However, it has been suggested that BCQ exerts its anti-cancer effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. BCQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Efectos Bioquímicos Y Fisiológicos
BCQ has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, BCQ has been shown to inhibit the growth of bacteria and fungi. BCQ has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BCQ in lab experiments is its ability to selectively target cancer cells. BCQ has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using BCQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BCQ. One area of research could focus on improving the solubility of BCQ in water, which would make it easier to administer in vivo. Another area of research could focus on identifying the exact mechanism of action of BCQ, which could provide insights into its anti-cancer effects. Additionally, future research could focus on developing new derivatives of BCQ with improved anti-cancer activity.
Métodos De Síntesis
The synthesis of BCQ involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenol to produce 4-(4-aminophenyl)sulfonyl)chloride. This intermediate is then reacted with 4-quinolinamine to produce BCQ. The final product is obtained as a monohydrochloride salt.
Propiedades
Número CAS |
133041-59-5 |
|---|---|
Nombre del producto |
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)sulfonyl)phenyl)-4-quinolinamine monohydrochloride |
Fórmula molecular |
C25H24Cl3N3O2S |
Peso molecular |
536.9 g/mol |
Nombre IUPAC |
N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfonylphenyl]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C25H23Cl2N3O2S.ClH/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)33(31,32)21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,28,29);1H |
Clave InChI |
ZULMXFNPUFUAMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Otros números CAS |
133041-59-5 |
Sinónimos |
N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfonylphenyl]quinolin-4-amin e hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
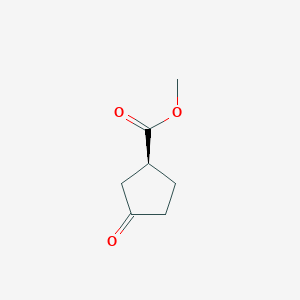
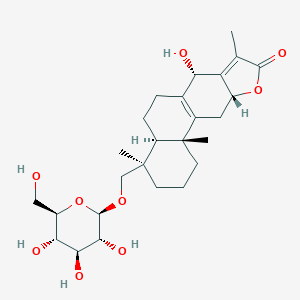
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)
